Potency Advantage over Classical Thiourea‑Based UT‑A1 Inhibitors
3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea exhibits an IC50 of 500 nM against rat UT‑A1 expressed in MDCK cells [1]. In contrast, the benchmark thiourea analog 3‑nitrophenyl‑thiourea displays an IC50 of ~200 µM (200,000 nM) under comparable assay conditions [2]. This represents a >400‑fold improvement in potency, underscoring the critical contribution of the chloroacetyl‑substituted urea core to target engagement.
| Evidence Dimension | UT-A1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 500 nM |
| Comparator Or Baseline | 3-nitrophenyl-thiourea |
| Quantified Difference | ~400-fold lower IC50 (500 nM vs. 200,000 nM) |
| Conditions | Rat UT‑A1 expressed in MDCK cells; 15 min incubation; fluorescence plate reader assay |
Why This Matters
A 400‑fold lower IC50 reduces the concentration required for effective inhibition, minimizing off‑target effects and compound consumption in cellular and in vivo experiments.
- [1] BindingDB entry BDBM50575387 (ChEMBL4848036). IC50: 500 nM for rat UT-A1 expressed in MDCK cells. Accessed 2026. View Source
- [2] Esteva-Font C, et al. Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters. Biochim Biophys Acta. 2015;1848(5):1075-1080. View Source
